2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of phenylpiperazine derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, which includes a dimethoxyphenyl group and a phenylpiperazine moiety, contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-phenylpiperazine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-phenylpiperazine in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method offers advantages in terms of scalability and process control.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
2-(3,4-Dimethoxyphenyl)-1-(4-benzylpiperazin-1-yl)ethanone: Similar structure but with a benzyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-8-16(14-19(18)25-2)15-20(23)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKANZFVMJQLDRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328569 | |
Record name | 2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346698-76-8 | |
Record name | 2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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